history and discovery of diaminoguanidine
history and discovery of diaminoguanidine
An In-depth Technical Guide to the History and Discovery of Diaminoguanidine
Introduction
Diaminoguanidine is a nitrogen-rich organic compound that serves as a crucial intermediate in the synthesis of a variety of heterocyclic systems and energetic materials.[1][2] Its unique structure, featuring a central carbon atom bonded to three nitrogen-containing groups, imparts it with a high degree of reactivity and versatility. This guide provides a comprehensive overview of the history of diaminoguanidine, from its initial discovery and synthesis to the evolution of its preparative methods. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the chemistry and applications of this important building block.
History of Discovery and Early Synthesis
The exploration of diaminoguanidine chemistry began in the early 20th century. One of the earliest documented methods for the synthesis of diaminoguanidine salts was reported by Pellizzari and Gaiter in 1914 . They discovered that cyanogen (B1215507) chloride and cyanogen bromide react with hydrazine (B178648) hydrate (B1144303) to yield the corresponding hydrochloride and hydrobromide salts of diaminoguanidine.[1] However, they noted that the reaction with cyanogen iodide did not produce diaminoguanidine, instead forming an unstable complex.[1]
Another significant early contribution came from Phillips and Williams in 1928 , who developed a method to produce diaminoguanidine by the reduction of nitroaminoguanidine.[1][3] This method, which initially involved the use of zinc in acetic acid, provided an alternative route to this important intermediate.[4] Later investigations by other researchers re-examined this method and noted its complexity, observing that under certain conditions, a significant portion of the diaminoguanidine could cyclize to form 4-amino-5-imino-3-methyltriazole hydrochloride.[1]
In the mid-20th century, further advancements were made in the synthesis of diaminoguanidine. In 1950, Keim, Henry, and Smith described a synthetic route starting from S-methylisothiosemicarbazide.[1] This method was found to require strict control over reactant quantities and temperature to be effective.[1]
Key Synthetic Methodologies and Experimental Protocols
Several methods for the synthesis of diaminoguanidine have been developed over the years, each with its own advantages and challenges. The following sections detail the experimental protocols for some of the most significant synthetic routes.
Synthesis from Nitroaminoguanidine (Phillips & Williams, 1928)
This method involves the chemical reduction of nitroaminoguanidine.
Experimental Protocol:
A mixture of 2.38 g (0.02 mol) of nitroaminoguanidine and 4 g of zinc dust (an excess) with some crushed ice is placed in a vessel and immersed in a freezing mixture. While keeping the temperature below 10°C, an excess of N-hydrochloric acid (154 ml) is added dropwise with constant stirring. The stirring is continued for one hour after the addition is complete. The yellow reaction liquor is then filtered to remove unreacted zinc. The filtrate is made alkaline with ammonia (B1221849) and then saturated with hydrogen sulfide (B99878) to precipitate zinc sulfide, which is subsequently removed by filtration. The solution is then made slightly acidic, and a slight excess of benzaldehyde (B42025) is added. The mixture is boiled for a few minutes. Upon cooling, dibenzylidenediaminoguanidine hydrochloride separates out. The separation can be facilitated by the addition of ether. This method yields the hydrazone in approximately 40% to 50%.[1]
Synthesis from Cyanogen Halides (Pellizzari & Gaiter, 1914)
This early method utilizes the reaction of cyanogen halides with hydrazine hydrate.
Experimental Protocol:
While the original 1914 paper provides the conceptual framework, later work has elaborated on similar principles. For instance, the reaction of cyanogen chloride with hydrazine hydrate in an aqueous or ethereal solution was a known route to diaminoguanidine hydrochloride.[3] The stoichiometry and reaction conditions are critical to favor the formation of diaminoguanidine over mono- or triaminoguanidine.[1]
Synthesis from S-Methylisothiosemicarbazide (Keim, Henry & Smith, 1950)
This route provides an alternative to the use of more hazardous starting materials.
Experimental Protocol:
The synthesis from S-methylisothiosemicarbazide requires careful control of temperature and the quantities of reagents used. The specific details of the protocol as described by Keim, Henry & Smith involve the reaction of S-methylisothiosemicarbazide with hydrazine.[1]
Modern Patented Synthesis from Sodium Thiocyanate (B1210189)
A more recent and industrially scalable method has been described in Chinese patent CN103588682A.[5] This method is noted for its simple process, mild conditions, high yield, and high product purity.[5]
Experimental Protocol:
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Step 1: Synthesis of Methyl Thiocyanate: Sodium thiocyanate is dissolved in water at a mass ratio of 1:1-1.5 (sodium thiocyanate to water). Dimethyl sulfate (B86663) is then added, with the molar ratio of sodium thiocyanate to dimethyl sulfate being 2-2.5:1. The reaction proceeds at room temperature for 5-6 hours. After the reaction, the aqueous and oil layers are separated, and the oil layer, which is methyl thiocyanate, is collected.[5]
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Step 2: Synthesis of 1,3-Diaminoguanidine Hydrochloride: Hydrazine hydrochloride is mixed with water at a mass ratio of 1:4-5. The mixture is heated to 30-40°C, and the methyl thiocyanate from the previous step is added. The molar ratio of hydrazine hydrochloride to methyl thiocyanate is 1.9-2.1:1. The reaction mixture is kept at this temperature for 4-5 hours. The resulting precipitate is then filtered, washed with cold water (5-10°C), and dried to yield 1,3-diaminoguanidine hydrochloride as a white solid.[5]
Quantitative Data Summary
The following tables summarize the quantitative data reported for diaminoguanidine and its derivatives from various synthetic methods.
| Compound | Reported Melting Point (°C) | Reference |
| Diaminoguanidine Hydriodide | 128-130 | Scott, F. L., et al. (1952)[1] |
| Dibenzylidenediaminoguanidine Hydrochloride | 230 | Phillips, R. & Williams, J. F. (1928)[3] |
| Dibenzylidenediaminoguanidine Hydrochloride | 232 | Hofmann (as cited in Phillips & Williams, 1928)[3] |
| Diaminoguanidine Nitrate | 143 | Pellizzari (as cited in Phillips & Williams, 1928)[3] |
| Synthetic Method | Product | Reported Yield | Reported Purity | Reference |
| Reduction of Nitroaminoguanidine | Dibenzylidenediaminoguanidine Hydrochloride | 40-50% | Not specified | Scott, F. L., et al. (1952)[1] |
| From Guanidine (B92328) Hydrochloride (Patented Method) | 1,3-Diaminoguanidine Monohydrochloride | 95.8% | 98.4% (HPLC) | CN104370776A[6] |
| From Guanidine Hydrochloride (Patented Method) | 1,3-Diaminoguanidine Monohydrochloride | 92.8% | 99.3% (HPLC) | CN104370776A[6] |
Synthesis Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic pathways for diaminoguanidine.
Caption: Workflow for the synthesis of a diaminoguanidine derivative from nitroaminoguanidine.
Caption: Patented two-step synthesis of 1,3-diaminoguanidine hydrochloride.
Biological Significance and Applications
While much of the early interest in diaminoguanidine was for its utility in heterocyclic synthesis, it has also become an important intermediate in the production of pharmaceuticals and other specialized materials.
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Pharmaceuticals: Diaminoguanidine hydrochloride is a key intermediate in the synthesis of the anticoccidial drug chlorphenguanide (also known as Robenidine), which is used to treat coccidiosis in poultry and rabbits.[5]
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Energetic Materials: Due to its high nitrogen content, diaminoguanidine is used as a cation in the formation of energetic salts. These salts are investigated for their potential use as explosives and propellants, often exhibiting good thermal stability and detonation performance.[7]
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Drug Development Research: Analogues of diaminoguanidine have been synthesized and evaluated for their potential therapeutic effects. Studies have shown that certain diaminoguanidinoacetic acid analogues possess antidiabetic and antiobesity properties.[8][9] In animal models of non-insulin-dependent diabetes mellitus, these compounds were found to improve insulin (B600854) sensitivity and promote weight loss from adipose tissue.[8][9][10] Administration to insulin-resistant rhesus monkeys led to reductions in both fasting and post-prandial plasma glucose and insulin levels, suggesting an improvement in the action of endogenous insulin.[9][10]
It is important to distinguish diaminoguanidine from the related compound aminoguanidine (B1677879) (also known as pimagedine). Aminoguanidine has been extensively studied as an inhibitor of diamine oxidase and nitric oxide synthase, and it acts to prevent the formation of advanced glycation end products (AGEs), which are implicated in the complications of diabetes.[11] While diaminoguanidine itself is not known to have the same mechanism of action, the biological activity of its analogues highlights the potential of the guanidine scaffold in medicinal chemistry.
Conclusion
The history of diaminoguanidine is a story of chemical innovation, beginning with its discovery through fundamental reactions in the early 20th century and evolving to highly efficient, scalable industrial processes. Initially explored for its utility in creating complex heterocyclic molecules, its applications have expanded significantly. Today, diaminoguanidine is a valuable precursor for the synthesis of pharmaceuticals and advanced energetic materials. The continued exploration of its derivatives in drug discovery underscores the enduring importance of this versatile chemical intermediate.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride - Google Patents [patents.google.com]
- 6. CN104370776A - Preparation method of 1, 3-diaminoguanidine monohydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological activity of aminoguanidine and diaminoguanidine analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pimagedine - Wikipedia [en.wikipedia.org]
